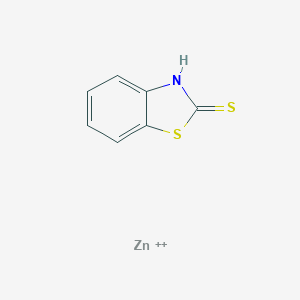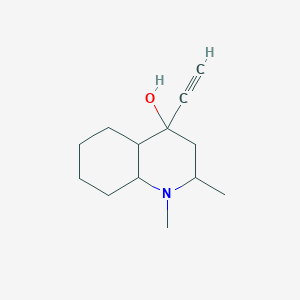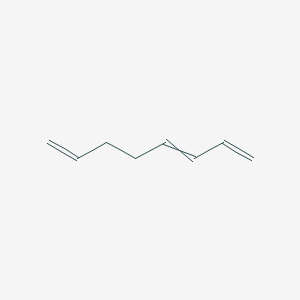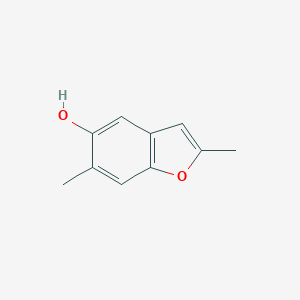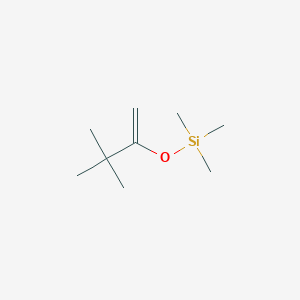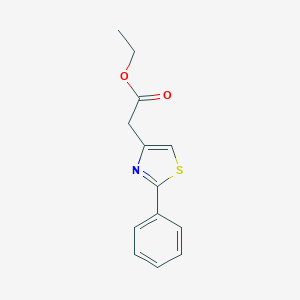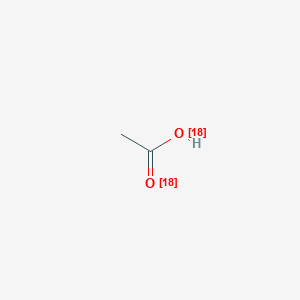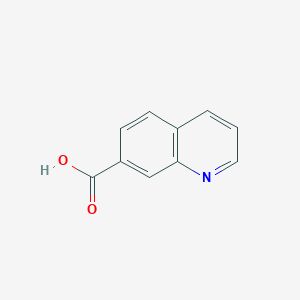
7-Quinolinecarboxylic acid
Übersicht
Beschreibung
7-Quinolinecarboxylic acid is a reactant used in the chemical & genetic engineering of selective ion channel-ligand interactions . It is also known as quinoline-2-carboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been reported in the literature . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The empirical formula of 7-Quinolinecarboxylic acid is C10H7NO2 . The SMILES string is OC(C1=CC2=NC=CC=C2C=C1)=O .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
The molecular weight of 7-Quinolinecarboxylic acid is 173.17 . The melting point is 156-158 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Covalent Organic Frameworks (COFs)
7-Quinolinecarboxylic acid has been used in the synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Frameworks (QCA–COFs) via the Doebner multicomponent reaction . These COFs possess multifunctionality, high specific surface area, robust physicochemical stability, and excellent crystallinity .
Removal of Water-Soluble Pollutants
QCA–COFs, synthesized using 7-Quinolinecarboxylic acid, demonstrate excellent adsorption capacity for water–soluble organic pollutants such as rhodamine B, methylene blue, gentamycin, and 2,4–dichlorophenoxyacetic acid . They can capture these pollutants from real water samples at ppb level with higher than 95% removal efficiencies and excellent recycling performance .
Chemical Stability
The FT–IR spectra of QCA–COFs, synthesized using 7-Quinolinecarboxylic acid, remain unchanged after treatments, indicating their remarkable chemical stability .
Inhibitors of Alkaline Phosphatases
A diverse range of 7-Quinolinecarboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . This shows the potential of 7-Quinolinecarboxylic acid in the development of small molecules with rich biological potential .
Wirkmechanismus
Target of Action
7-Quinolinecarboxylic acid, like other quinoline derivatives, has been found to exhibit a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various targets through different mechanisms of action . For instance, some quinoline derivatives inhibit hemozoin polymerization and release free toxic haem .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, depending on their specific targets and modes of action .
Pharmacokinetics
Quinolones, in general, have interesting pharmacokinetic properties .
Result of Action
Some quinoline derivatives have been found to exhibit cytotoxic effects .
Action Environment
A quinolinecarboxylic acid-linked covalent organic framework (qca–cof) has been synthesized and demonstrated excellent adsorption capacity for water-soluble organic pollutants .
Safety and Hazards
Zukünftige Richtungen
A recent study presents the facile synthesis of quinolinecarboxylic acid-linked COF (QCA–COF) via the Doebner multicomponent reaction . This compound possesses multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . It demonstrates excellent adsorption capacity for water-soluble organic pollutants , indicating potential future applications in environmental remediation.
Eigenschaften
IUPAC Name |
quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVQWSDMOAHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344784 | |
| Record name | 7-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Quinolinecarboxylic acid | |
CAS RN |
1078-30-4 | |
| Record name | 7-Quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 7-quinolinecarboxylic acid derivatives interact with HIV-1 integrase?
A1: Research suggests that polyhydroxylated styrylquinolines, specifically (E)-8-hydroxy-2-[2-(4,5-dihydroxy-3-methoxyphenyl)ethenyl]-7-quinolinecarboxylic acid (1), act as potent inhibitors of HIV-1 integrase (IN). [] While the exact mechanism is still under investigation, molecular dynamics simulations and docking studies suggest that the inhibitory activity might involve chelation with one or two magnesium ions (Mg2+) present near the enzyme's active site. [] Further research using ab initio calculations and analysis of electron density and electrostatic potential maps could provide more detailed insights into these interactions. []
Q2: What is the significance of characterizing the electron density and electrostatic properties of 7-quinolinecarboxylic acid derivatives?
A3: Characterizing the electron density and electrostatic properties of these compounds offers valuable insights into their structure-activity relationships. [] For example, comparing the electrostatic potential maps of (E)-8-hydroxy-2-[2-(4,5-dihydroxy-3-methoxyphenyl)ethenyl]-7-quinolinecarboxylic acid (1) with its progenitors helps identify potential metal chelation sites, which is crucial for understanding their inhibitory activity against HIV-1 integrase. [] Additionally, analyzing these properties can aid in predicting the behavior and interactions of these compounds in biological systems, ultimately guiding the design of more effective HIV-1 IN inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
